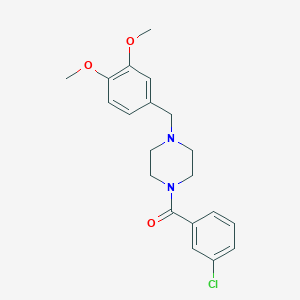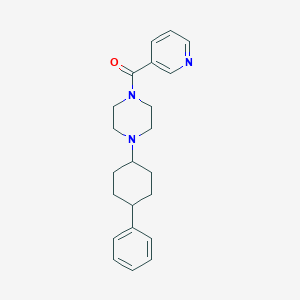![molecular formula C17H21N3O2S B249165 1-(4-METHYLBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE](/img/structure/B249165.png)
1-(4-METHYLBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-METHYLBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is a synthetic organic compound that features a piperazine ring substituted with a 4-methylphenylsulfonyl group and a pyridin-4-ylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 4-Methylphenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridin-4-ylmethyl Group: The final step is the alkylation of the sulfonylated piperazine with 4-(chloromethyl)pyridine under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
1-(4-METHYLBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the sulfonyl group or modified pyridine derivatives.
Substitution: Various substituted piperazine or pyridine derivatives.
科学研究应用
1-(4-METHYLBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 1-(4-METHYLBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and pyridine groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 1-[(4-Methylphenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine
- 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine
- 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine
Uniqueness
1-(4-METHYLBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is unique due to the specific positioning of the pyridin-4-ylmethyl group, which can influence its chemical reactivity and biological activity. The combination of the sulfonyl and pyridine groups provides a versatile scaffold for further functionalization and optimization in various applications.
属性
分子式 |
C17H21N3O2S |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C17H21N3O2S/c1-15-2-4-17(5-3-15)23(21,22)20-12-10-19(11-13-20)14-16-6-8-18-9-7-16/h2-9H,10-14H2,1H3 |
InChI 键 |
SXRDAXAJJCQHJD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=NC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)
![1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE](/img/structure/B249083.png)


![1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE](/img/structure/B249086.png)
![1-(Methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249087.png)
![1-(3,5-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE](/img/structure/B249093.png)
methanone](/img/structure/B249096.png)
![1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE](/img/structure/B249097.png)

![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249101.png)


![1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)
